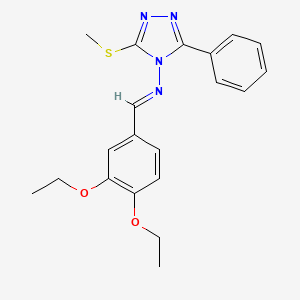

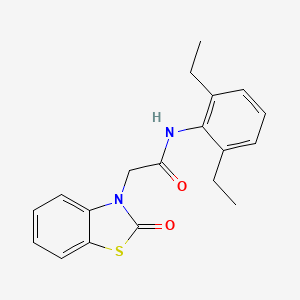

![molecular formula C11H8N6O4 B5554897 [1,2,5]氧杂二唑并[3,4-d]嘧啶-7(6H)-酮 O-(3-硝基苄基)肟](/img/structure/B5554897.png)

[1,2,5]氧杂二唑并[3,4-d]嘧啶-7(6H)-酮 O-(3-硝基苄基)肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound falls into the broader category of oxadiazole derivatives, known for their diverse chemical properties and applications in various fields of chemistry and material science. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds have attracted attention due to their structural diversity and the ease with which they can be synthesized.

Synthesis Analysis

The synthesis of oxadiazole derivatives, including the specific compound mentioned, typically involves the oxidative intramolecular cyclization of amino-pyrimidine diones. For example, 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides, which share a similar core structure, are prepared in high yields through this method using iodosylbenzene diacetate as an oxidant in the presence of lithium hydride (Sako et al., 1998).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime, can be characterized by techniques such as single-crystal X-ray diffraction analysis. These analyses reveal planar molecules with unique intracyclic and exo-cyclic bond lengths and angles, contributing to their stability and reactivity (Ogurtsov et al., 2018).

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions, including nitric oxide (NO) generation in the presence of thiols under physiological conditions. This reactivity is significant for applications in medicinal chemistry and materials science (Sako et al., 1998).

Physical Properties Analysis

The physical properties, such as thermal stability and crystal density, of oxadiazole derivatives can be studied through detailed crystallographic analysis and thermal behavior studies. These properties are crucial for the development of materials with specific applications in mind, such as high-energy materials (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime and related compounds, such as their ability to form charge-transfer complexes and undergo ring-opening reactions, have been explored in various studies. These properties are essential for understanding the reactivity and potential applications of these compounds (Bailey et al., 1971).

科学研究应用

一氧化氮生成和生化应用

与查询的化合物密切相关的 4H-[1,2,5]氧杂二唑并[3,4-d]嘧啶-5,7-二酮 1-氧化物已被合成并研究其一氧化氮 (NO) 生成特性。这些通过氧化分子内环化制备的化合物可以在生理条件下在硫醇存在下生成 NO 和 NO 相关物质,表明其在 NO 信号传导或在 NO 调控有益的条件下治疗性使用相关的生化应用中具有潜力 (Sako 等,1998)。

抗肿瘤和抗菌活性

已合成并测试了吡唑并[3,4-d]嘧啶的衍生物(包括具有氧杂二唑取代基的衍生物)的抗菌和抗肿瘤活性。一些化合物对多种细菌和真菌表现出中等至出色的活性,表明它们作为先导化合物具有开发新型抗菌剂的潜力。此外,某些吡唑并[3,4-d]嘧啶-4-酮衍生物对 MCF-7 人乳腺腺癌细胞系表现出有效的抗肿瘤活性,突出了它们在癌症研究中的相关性 (El-sayed 等,2017);(Abdellatif 等,2014)。

新型合成路线和化学表征

研究还集中在开发用于有效制备氧杂二唑并[3,4-d]哒嗪三氧化物的合成新路线,并探索它们的化学结构和性质。这些研究提供了对氧杂二唑和嘧啶衍生物化学性质的见解,为设计具有潜在高能特性或其他有用化学特性的新化合物提供了基础 (Ogurtsov 等,2018)。

氨化开环反应

对 [1,2,5] 氧杂二唑并[3,4-d]嘧啶 1-氧化物的反应性研究导致了前所未有的氨化开环反应的发现。这些发现为合成 4-氨基亚甲基氨基呋喃三嗪-5-甲酰胺衍生物开辟了新途径,扩展了可用于有机合成的工具包,并可能导致新的药物开发途径 (Tannant & Wallace,1982)。

安全和危害

属性

IUPAC Name |

N-[(3-nitrophenyl)methoxy]-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6O4/c18-17(19)8-3-1-2-7(4-8)5-20-15-10-9-11(13-6-12-10)16-21-14-9/h1-4,6H,5H2,(H,12,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKNKKDWYCYUEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CONC2=NC=NC3=NON=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5785291 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)

![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)

![methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)

![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)

![1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)

![3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5554905.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)

![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)